molecular formula C14H16Cl2O2 B080970 (2,5-Dichloro-4-cyclohexylphenyl)acetic acid CAS No. 13376-40-4

(2,5-Dichloro-4-cyclohexylphenyl)acetic acid

Cat. No. B080970
CAS RN: 13376-40-4
M. Wt: 287.2 g/mol
InChI Key: NTYFWSQPZNEZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichloro-4-cyclohexylphenyl)acetic acid, also known as DCPA, is a herbicide commonly used to control weeds in crops such as soybeans, cotton, and corn. It belongs to the family of phenoxy herbicides and functions by inhibiting the growth of broadleaf weeds. DCPA has been used for over 50 years, and its safety and efficacy have been extensively studied.

Mechanism Of Action

(2,5-Dichloro-4-cyclohexylphenyl)acetic acid functions by inhibiting the growth of broadleaf weeds. It does this by interfering with the synthesis of plant hormones called auxins, which are essential for plant growth and development. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid disrupts the transport of auxins within the plant, leading to stunted growth and eventual death of the weed.

Biochemical And Physiological Effects

(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have minimal toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, with no significant accumulation in tissues. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have no mutagenic or carcinogenic effects in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is its low toxicity to mammals, making it a safe compound to work with in laboratory studies. However, its effectiveness is limited to broadleaf weeds, and it may not be suitable for use in all crop systems. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has a relatively short half-life in soil, meaning that repeated applications may be necessary to maintain weed control.

Future Directions

Future research on (2,5-Dichloro-4-cyclohexylphenyl)acetic acid could focus on its potential as a fungicide and insecticide, as well as its use in combination with other herbicides to enhance weed control. In addition, studies could investigate the effects of repeated applications of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid on soil health and microbial populations. Finally, research could be conducted on the development of new formulations of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid that are more effective and environmentally friendly.

Synthesis Methods

(2,5-Dichloro-4-cyclohexylphenyl)acetic acid is synthesized by the reaction of cyclohexylmagnesium bromide with 2,5-dichlorobenzoyl chloride, followed by hydrolysis of the resulting intermediate. The final product is a white crystalline solid with a melting point of 96-97°C.

Scientific Research Applications

(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and morning glory. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is also used as a reference compound in the development of new herbicides. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been studied for its potential as a fungicide and insecticide.

properties

CAS RN

13376-40-4

Product Name

(2,5-Dichloro-4-cyclohexylphenyl)acetic acid

Molecular Formula

C14H16Cl2O2

Molecular Weight

287.2 g/mol

IUPAC Name

2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid

InChI

InChI=1S/C14H16Cl2O2/c15-12-8-11(9-4-2-1-3-5-9)13(16)6-10(12)7-14(17)18/h6,8-9H,1-5,7H2,(H,17,18)

InChI Key

NTYFWSQPZNEZFR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl

Origin of Product

United States

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